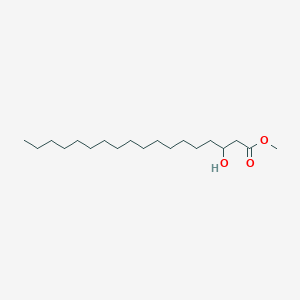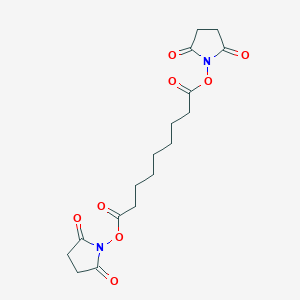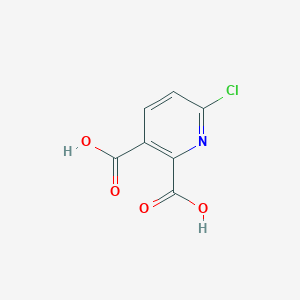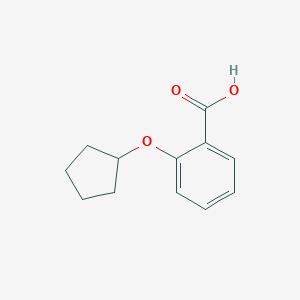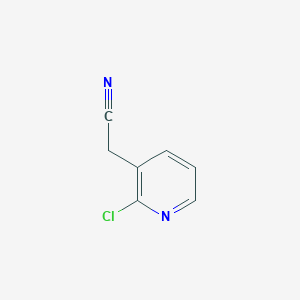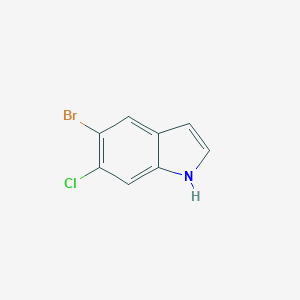
5-ブロモ-6-クロロ-1H-インドール
概要
説明
5-Bromo-6-chloro-1H-indole is a heterocyclic aromatic organic compound with the molecular formula C8H5BrClN. It is a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. The compound is characterized by the presence of bromine and chlorine atoms at the 5 and 6 positions of the indole ring, respectively .
科学的研究の応用
5-Bromo-6-chloro-1H-indole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: It serves as a precursor in the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
5-Bromo-6-chloro-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives play a crucial role in cell biology and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Like other indole derivatives, it likely interacts with its targets, leading to changes in cellular processes . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
5-Bromo-6-chloro-1H-indole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in electrophilic aromatic substitution reactions, which are facilitated by the electron-rich indole ring. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form stable complexes with enzymes and proteins. For instance, 5-Bromo-6-chloro-1H-indole has been shown to inhibit certain kinases by binding to their active sites, thereby modulating their activity. Additionally, it can interact with DNA and RNA, influencing gene expression and cellular metabolism .
Cellular Effects
The effects of 5-Bromo-6-chloro-1H-indole on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating kinase activity, 5-Bromo-6-chloro-1H-indole can alter the phosphorylation status of key signaling proteins, leading to changes in cell function. Furthermore, it has been reported to affect gene expression by interacting with transcription factors and regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 5-Bromo-6-chloro-1H-indole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent substrate access and catalytic activity, leading to a decrease in enzyme function. Additionally, 5-Bromo-6-chloro-1H-indole can form covalent bonds with nucleophilic residues in proteins, resulting in irreversible inhibition. The compound also influences gene expression by binding to DNA and RNA, thereby affecting transcription and translation processes. These molecular interactions highlight the versatility of 5-Bromo-6-chloro-1H-indole in modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-6-chloro-1H-indole have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Over time, the cellular effects of 5-Bromo-6-chloro-1H-indole may diminish as the compound is metabolized or degraded. Long-term studies have shown that prolonged exposure to 5-Bromo-6-chloro-1H-indole can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-6-chloro-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, 5-Bromo-6-chloro-1H-indole can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
5-Bromo-6-chloro-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in potential cytotoxicity. Additionally, 5-Bromo-6-chloro-1H-indole can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of 5-Bromo-6-chloro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration. Once inside the cell, 5-Bromo-6-chloro-1H-indole can bind to cytoplasmic and nuclear proteins, affecting its localization and accumulation. These interactions play a critical role in determining the biological activity and efficacy of the compound .
Subcellular Localization
The subcellular localization of 5-Bromo-6-chloro-1H-indole is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. For example, nuclear localization of 5-Bromo-6-chloro-1H-indole can enhance its interaction with DNA and transcription factors, thereby modulating gene expression. Understanding the subcellular distribution of 5-Bromo-6-chloro-1H-indole is essential for elucidating its mechanism of action and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-1H-indole typically involves the halogenation of indole derivatives. One common method is the bromination and chlorination of indole using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-6-chloro-1H-indole can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
化学反応の分析
Types of Reactions: 5-Bromo-6-chloro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .
類似化合物との比較
- 5-Bromoindole
- 6-Chloroindole
- 5,6-Dibromoindole
- 5,6-Dichloroindole
Comparison: Compared to these similar compounds, 5-Bromo-6-chloro-1H-indole is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The dual halogenation can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
特性
IUPAC Name |
5-bromo-6-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZUROGBNBCCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560074 | |
| Record name | 5-Bromo-6-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122531-09-3 | |
| Record name | 5-Bromo-6-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



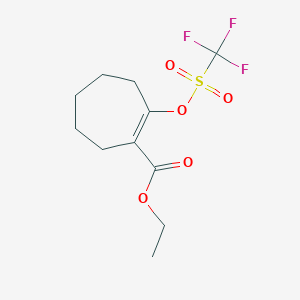
![4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline](/img/structure/B174723.png)
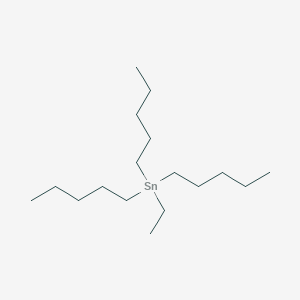
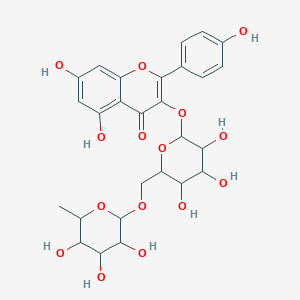
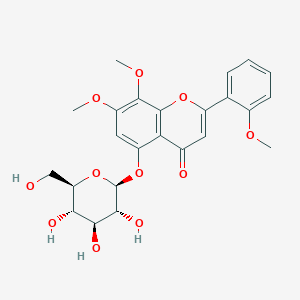
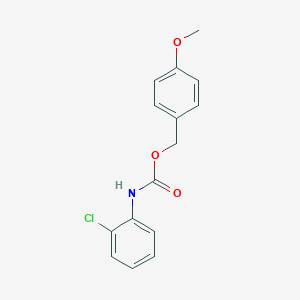
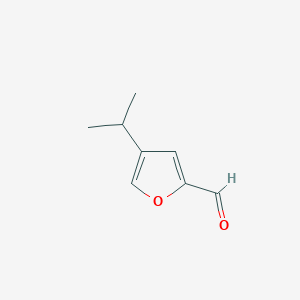
![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)
